molecular formula C7H4ClN3O B1610044 6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde CAS No. 440094-14-4

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde

Cat. No.: B1610044
CAS No.: 440094-14-4
M. Wt: 181.58 g/mol
InChI Key: CGXVCQUILFHXJK-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde is a heterocyclic compound featuring a fused bicyclic structure. This compound is notable for its applications in medicinal chemistry and drug discovery due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde typically involves the functionalization of 5,6-fused bicyclic N-heterocycles. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective zincations can be achieved using TMP2Zn·2MgCl2·2LiCl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of organometallic reagents and regioselective metalations suggests that scalable synthetic routes could be developed based on these laboratory methods .

Scientific Research Applications

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde has a wide range of applications in scientific research, particularly in medicinal chemistry. It is used in the development of inhibitors for tumor necrosis factor-alpha (TNF-α) production, which is significant for treating inflammatory diseases like rheumatoid arthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde stands out due to its specific substitution pattern and the presence of a chloro group, which enhances its reactivity and biological activity. Its ability to undergo regioselective functionalization makes it a versatile scaffold for drug development .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVCQUILFHXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446015
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440094-14-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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